Home > Products > Screening Compounds P108936 > 3-(4-Chlorophenyl)glutaric Acid-d4
3-(4-Chlorophenyl)glutaric Acid-d4 - 1189874-68-7

3-(4-Chlorophenyl)glutaric Acid-d4

Catalog Number: EVT-1440788
CAS Number: 1189874-68-7
Molecular Formula: C11H11ClO4
Molecular Weight: 246.679
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-(4-Chlorophenyl)glutaric acid is a dicarboxylic acid containing a 4-chlorophenyl substituent. It serves as a crucial precursor in the synthesis of the drug baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), a selective GABAB receptor agonist used as an antispastic agent []. While not naturally occurring, its derivatives have been found in tulip tissues [].

Synthesis Analysis
  • Synthesis of 3-(4-Chlorophenyl)glutaric acid: Several synthetic routes for 3-(4-chlorophenyl)glutaric acid and its derivatives have been reported. One method involves a multi-step process starting from 14CO2, introducing the label at the 3-position of the butyric acid chain []. Another approach utilizes K14CN to incorporate the 14C atom at the 4-position of the acid chain [].
Chemical Reactions Analysis
  • Derivatization: The carboxylic acid groups of 3-(4-chlorophenyl)glutaric acid readily undergo esterification, amidation, and other derivatization reactions, leading to various compounds with potential biological activity [, , , , , , , , , , , , , , , ].
  • Cyclization Reactions: Several studies highlight the use of 3-(4-chlorophenyl)glutaric acid derivatives in synthesizing heterocyclic compounds, including oxazolidinediones [], thiazolidinediones [], and pyrazoles [].
Mechanism of Action
  • Other Potential Mechanisms: Derivatives of 3-(4-chlorophenyl)glutaric acid, particularly those synthesized as baclofen analogues, have been investigated for various pharmacological activities, including anticonvulsant [], antitumor [], and dopamine D4 receptor antagonism [, , ].
Applications
  • Pharmaceutical Research: 3-(4-Chlorophenyl)glutaric acid serves as a critical building block in synthesizing baclofen and its analogues [, , , ]. These compounds are extensively studied for their potential as antispastic agents, muscle relaxants, and for treating various neurological disorders.
  • Chemical Synthesis: The versatility of 3-(4-chlorophenyl)glutaric acid allows its use as a starting material for diverse chemical transformations, leading to the development of novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and catalysis [, , , , , , , , , , , , , , , ].

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate

    Compound Description: This compound serves as a foundational structure for a series of synthesized derivatives explored for their anti-tumor activities, particularly as potential CDK8 kinase inhibitors []. Various modifications were made to this core structure, including saponification to the corresponding acid, hydrazinolysis to the hydrazide, and transformations into trichloroacetimidate or acetate derivatives [, ].

    Relevance: While not directly containing a glutaric acid moiety, Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate shares a crucial structural similarity with 3-(4-Chlorophenyl)glutaric Acid-d4: the presence of a 4-chlorophenyl group attached to a carbon chain. The extensive exploration of its derivatives as potential anticancer agents highlights the significance of this shared structural motif [, ].

4-[(4-Chlorophenyl)carbamoyl]butanoic Acid

    Compound Description: This glutaric acid-amide derivative was structurally characterized using X-ray crystallography, revealing an extended, all-trans configuration with twisting of the terminal carboxylic acid and phenyl groups [].

    Relevance: The relevance of 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid to 3-(4-Chlorophenyl)glutaric Acid-d4 lies in their shared glutaric acid core structure, emphasizing the significance of this structural motif in various chemical contexts [].

3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid

    Compound Description: This carboxylic acid derivative is a key starting material in the synthesis of various metal complexes investigated for their anti-tumor activity [].

    Relevance: This compound is structurally similar to 3-(4-Chlorophenyl)glutaric Acid-d4 due to the presence of the 3-(4-chlorophenyl) fragment, highlighting the importance of this shared structural component in medicinal chemistry [].

3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide

    Compound Description: This hydrazide derivative, synthesized from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, acts as a ligand for metal complexes evaluated for their anti-tumor properties [].

    Relevance: Similar to 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, this compound shares the 3-(4-chlorophenyl) fragment with 3-(4-Chlorophenyl)glutaric Acid-d4, further emphasizing this structural motif's relevance in designing potentially bioactive compounds [].

3-(4-chlorophenyl)-N′-(4-(dimethylamino)benzylidene)-3-hydroxy-2,2-dimethylpropanehydrazide

    Compound Description: This complex hydrazide derivative, synthesized from 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide, serves as a ligand in the creation of metal complexes studied for their anti-tumor potential [].

    Relevance: As with the previous two compounds, the presence of the 3-(4-chlorophenyl) fragment links this compound to 3-(4-Chlorophenyl)glutaric Acid-d4, emphasizing this shared feature's recurrence in the development of potential anticancer agents [].

4-Amino-3-(4-chlorophenyl)butanoic Acid (Baclofen)

    Compound Description: This compound, known as Baclofen, is a clinically used drug acting as a selective agonist at GABAB receptors. It is primarily used as an antispastic agent [, , , ].

    Relevance: Baclofen exhibits significant structural similarity to 3-(4-Chlorophenyl)glutaric Acid-d4. Both molecules share a 4-chlorophenyl group attached to a butyric acid backbone. The only structural difference is the presence of an amino group at the 4-position of the butyric acid chain in Baclofen, which is absent in 3-(4-Chlorophenyl)glutaric Acid-d4. This close structural resemblance highlights a potential pharmacological relationship between these compounds, as subtle structural changes can significantly impact biological activity [, , , ].

(Z)-4-Amino-3-(4-chlorophenyl)but-2-enoic acid

    Compound Description: This unsaturated analog of Baclofen is synthesized as a conformationally restricted version of the drug [].

    Relevance: Similar to Baclofen, this compound shares the core structure of a 4-chlorophenyl group linked to a butyric acid backbone with 3-(4-Chlorophenyl)glutaric Acid-d4, with the key difference being the presence of a double bond in the butenoic acid chain. This close structural similarity emphasizes the exploration of related compounds in understanding the structure-activity relationships of potential pharmaceuticals [].

(E)-4-Amino-3-(4-chlorophenyl)but-2-enoic acid

    Compound Description: This compound, a geometrical isomer of (Z)-4-Amino-3-(4-chlorophenyl)but-2-enoic acid, is also synthesized as a conformationally restricted analog of Baclofen [].

    Relevance: Like its Z-isomer, this compound highlights the systematic modification of the butyric acid backbone, while retaining the 4-chlorophenyl group, a key structural feature also present in 3-(4-Chlorophenyl)glutaric Acid-d4. Such modifications aid in investigating the impact of subtle structural changes on biological activity [].

4-Amino-2-(4-chlorophenyl)butyric acid (PCPGABA)

    Compound Description: PCPGABA is synthesized as both R- and S-enantiomers along with its positional isomer, Baclofen. All four stereoisomers are derived from chiral 3-(4-chlorophenyl)pyrrolidines [].

    Relevance: PCPGABA, specifically the (R)-enantiomer, is structurally similar to 3-(4-Chlorophenyl)glutaric Acid-d4 due to the shared 4-chlorophenylbutyric acid core structure. The distinction lies in the amino group's position on the butyric acid chain, emphasizing the exploration of positional isomers in medicinal chemistry [].

3-(4-Chlorophenyl)-glutaronitrile

    Compound Description: This compound serves as a substrate for the enzymatic production of (S)-4-cyano-3-(4-chlorophenyl)-butyric acid, a key precursor for the synthesis of both (R)- and (S)-Baclofen [].

    Relevance: 3-(4-Chlorophenyl)-glutaronitrile represents a direct precursor to 3-(4-Chlorophenyl)glutaric Acid-d4, highlighting the synthetic relationship between these compounds. The enzymatic hydrolysis of the nitrile groups in 3-(4-Chlorophenyl)-glutaronitrile can lead to the formation of 3-(4-Chlorophenyl)glutaric Acid-d4. This direct synthetic link emphasizes the importance of this compound in understanding the preparation and potential applications of 3-(4-Chlorophenyl)glutaric Acid-d4 [].

(S)-4-cyano-3-(4-chlorophenyl)-butyric acid

    Compound Description: This chiral compound is produced through a highly stereoselective biocatalytic hydrolysis of 3-(4-chlorophenyl)-glutaronitrile. It serves as a key intermediate in the synthesis of both (R)- and (S)-Baclofen [].

    Relevance: (S)-4-cyano-3-(4-chlorophenyl)-butyric acid is structurally related to 3-(4-Chlorophenyl)glutaric Acid-d4. This relationship stems from the shared 3-(4-chlorophenyl)butyric acid core structure. The presence of a cyano group at the 4-position in (S)-4-cyano-3-(4-chlorophenyl)-butyric acid distinguishes it from 3-(4-Chlorophenyl)glutaric Acid-d4. This close structural similarity, along with its role as a precursor to Baclofen, underscores its significance in medicinal chemistry and its potential relevance to 3-(4-Chlorophenyl)glutaric Acid-d4 [].

3-Amino-3-(4-chlorophenyl)propanoic Acid

    Compound Description: This compound is a lower homolog of Baclofen and is synthesized along with its corresponding phosphonic and sulfonic acid derivatives []. These compounds were investigated for their potential as GABA B receptor antagonists [].

    Relevance: 3-Amino-3-(4-chlorophenyl)propanoic Acid is structurally related to 3-(4-Chlorophenyl)glutaric Acid-d4, albeit with a shorter carbon chain. Both share the 3-(4-chlorophenyl)propanoic acid core structure, emphasizing the significance of this motif in medicinal chemistry and suggesting potential similarities or differences in their biological activities [].

2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid

    Compound Description: This phosphonic acid derivative, a lower homolog of Phaclofen, is synthesized along with 3-amino-3-(4-chlorophenyl)propanoic acid and the corresponding sulfonic acid []. These compounds were all evaluated for their potential as GABA B receptor antagonists [].

    Relevance: While lacking a carboxylic acid group, 2-Amino-2-(4-chlorophenyl)ethylphosphonic Acid exhibits structural similarity to 3-(4-Chlorophenyl)glutaric Acid-d4 due to the presence of the 4-chlorophenyl group attached to a short carbon chain. This structural feature is consistently observed in compounds investigated for their potential as GABAergic agents, suggesting a possible link, albeit potentially weaker, to 3-(4-Chlorophenyl)glutaric Acid-d4 [].

2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid

    Compound Description: This sulfonic acid derivative, a lower homolog of Saclofen, is synthesized alongside the corresponding carboxylic acid and phosphonic acid analogs. These compounds were all examined for their potential as GABA B receptor antagonists [].

    Relevance: Although lacking a carboxylic acid moiety, 2-Amino-2-(4-chlorophenyl)ethanesulfonic Acid shares a crucial structural element with 3-(4-Chlorophenyl)glutaric Acid-d4: the presence of a 4-chlorophenyl group attached to a short carbon chain. This recurring motif in GABAergic agents suggests a possible, though potentially weak, connection to 3-(4-Chlorophenyl)glutaric Acid-d4 [].

3-(4-chlorophenyl) glutamic acid isomers

    Compound Description: All four isomers of 3-(4-chlorophenyl)glutamic acid were synthesized and investigated for their ability to potentiate L-homocysteic acid-evoked depolarizations in neonatal rat motoneurons [].

    Relevance: 3-(4-chlorophenyl) glutamic acid isomers are closely related to 3-(4-Chlorophenyl)glutaric Acid-d4. Both share a glutaric acid core structure with a 4-chlorophenyl substituent at the 3-position. The presence of two amino groups in 3-(4-chlorophenyl) glutamic acid differentiates it from 3-(4-Chlorophenyl)glutaric Acid-d4. This close structural similarity, coupled with its investigation in a neurological context, suggests a potential relevance to 3-(4-Chlorophenyl)glutaric Acid-d4 and warrants further investigation [].

Introduction to 3-(4-Chlorophenyl)glutaric Acid-d4

Nomenclature and Structural Identification

3-(4-Chlorophenyl)glutaric Acid-d4 is a deuterium-labeled analog of 3-(4-Chlorophenyl)glutaric acid (CAS 35271-74-0), where four hydrogen atoms at the ortho and meta positions of the phenyl ring are replaced by deuterium ( [3] [5]). Its IUPAC name is 3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid, reflecting the site-specific deuteration. The molecular formula is C₁₁H₇D₄ClO₄, with a molecular weight of 246.68 g/mol, compared to 242.66 g/mol for the unlabeled compound [3] [8]. The structure retains the glutaric acid backbone (two terminal carboxylic acids) linked to a chlorinated aromatic ring, with deuterium atoms enhancing isotopic distinctness for research applications.

Table 1: Key Identifiers of 3-(4-Chlorophenyl)glutaric Acid-d4

PropertyValue
CAS Number1189874-68-7
Molecular FormulaC₁₁H₇D₄ClO₄
Molecular Weight246.68 g/mol
IUPAC Name3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid
SynonymsBaclofen Impurity C-d4; 3-(4-Chlorophenyl-d₄)glutaric Acid

Structural Features:

  • The deuteration occurs at the 2,3,5,6 positions of the phenyl ring, leaving the para-chlorine and glutaryl chain unaffected [5].
  • Spectroscopic identifiers include a characteristic shift in NMR signals due to deuterium's nuclear properties [3].
  • The SMILES notation is OC(=O)CC(CC(=O)O)c1c(Cl)ccc([2H])c1[2H], highlighting the deuterated ring [4].

Isotopic Labeling Rationale in Chemical Research

Deuterium labeling, as exemplified by 3-(4-Chlorophenyl)glutaric Acid-d4, leverages deuterium's non-radioactive nature and minimal kinetic isotope effect (KIE) to trace molecular pathways without significantly altering chemical behavior [6]. This compound addresses specific research needs:

Table 2: Applications of Deuterium Labeling in 3-(4-Chlorophenyl)glutaric Acid-d4

Research ApplicationRationale
Metabolic Pathway TracingDeuterium's low natural abundance enables precise tracking of drug degradation and metabolite formation using MS or NMR.
Quantitative AnalysisServes as an internal standard in LC-MS/MS for quantifying unlabeled analogs in biological matrices, improving accuracy [4].
Mechanistic StudiesProbes enzyme-substrate interactions (e.g., GABA aminotransferases) by isolating isotopic signatures in reaction products [2] [4].

Synthetic and Analytical Advantages:

  • Synthesis: Typically prepared via acid-catalyzed H/D exchange or custom synthesis using deuterated precursors like 4-chlorobenzene-d₄ [5].
  • Stability: C-D bonds resist metabolic cleavage, extending observational windows in in vivo studies compared to protiated analogs [6].
  • Purity Validation: Isotopic enrichment (>98% D) is verified via mass spectrometry, where the M+4 peak (m/z 250.70) confirms molecular integrity [5].

Historical Context and Discovery

The non-deuterated parent compound, 3-(4-Chlorophenyl)glutaric acid, emerged in the 1970s as a key intermediate in synthesizing Baclofen (β-(4-chlorophenyl)-GABA), a clinically used muscle relaxant [4] [7]. Its deuterated analog was later developed to address challenges in pharmacological research:

Evolution of Applications:

  • Early Use: The protiated form was initially characterized for its role in Baclofen synthesis, with impurities like 3-(4-Chlorophenyl)glutaric acid rigorously monitored to ensure drug quality [4] [8].
  • Isotopic Innovation: By the 2010s, demand for deuterated standards in analytical chemistry led to commercial synthesis of the d4 analog (CAS 1189874-68-7), enabling sensitive detection of Baclofen metabolites in clinical samples [5] [7].
  • Material Science Expansion: Beyond pharmacology, the compound facilitated studies on metal-organic frameworks (MOFs) due to its flexible dicarboxylate structure, which coordinates with metals like cadmium or cobalt to form luminescent polymers [2].

Table 3: Historical Development Milestones

TimeframeEvent
1970sSynthesis of 3-(4-Chlorophenyl)glutaric acid as a Baclofen precursor [7].
2000sIdentification as "Baclofen Impurity C" in pharmacopeial standards [4].
2010sCommercialization of deuterated analog for advanced mass spectrometry [5].

Current Significance:The compound exemplifies isotopic labeling's role in resolving complex biochemical pathways. Recent studies exploit its deuterated form to investigate neurotransmitter dynamics and develop fluorescence-based environmental sensors for antibiotics [2] [6].

Properties

CAS Number

1189874-68-7

Product Name

3-(4-Chlorophenyl)glutaric Acid-d4

IUPAC Name

3-(4-chloro-2,3,5,6-tetradeuteriophenyl)pentanedioic acid

Molecular Formula

C11H11ClO4

Molecular Weight

246.679

InChI

InChI=1S/C11H11ClO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16)/i1D,2D,3D,4D

InChI Key

URXVLIVRJJNJII-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)Cl

Synonyms

3-(4-Chlorophenyl-d4)pentanedioic Acid; β-(p-Chlorophenyl-d4)glutaric Acid; 3-(p-Chlorophenyl-d4)glutaric Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.